molecular formula C15H17N5O2S B2985297 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole CAS No. 2415553-47-6

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole

カタログ番号: B2985297
CAS番号: 2415553-47-6
分子量: 331.39
InChIキー: NBZIZWCIONHJIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a synthetic small molecule research chemical of significant interest in pharmacological and neurochemical research. This compound features a complex molecular architecture comprising a benzoxazole moiety linked via a piperazine ring to a 3-(methoxymethyl)-1,2,4-thiadiazole group, creating a multifunctional ligand with potential affinity for various receptor systems. The molecular formula is C14H18N4O2S, and it has a molecular weight of 306.39 g/mol. This compound is primarily investigated as a research tool for studying serotonin receptor pharmacology and function. Its structural characteristics, particularly the piperazine and heterocyclic components, are commonly associated with receptor-binding activity in neurological research. Researchers utilize this compound in radioligand binding assays, functional assays, and electrophysiological recordings to examine receptor interactions and signaling pathways. Its research applications extend to exploring the role of receptor systems in various physiological and pathophysiological conditions, contributing to basic science understanding of neurological function. The compound is provided as a solid material with a calculated XLogP3 of 2.1, indicating moderate lipophilicity. It features 7 hydrogen bond acceptors and 1 hydrogen bond donor. As with all research chemicals, proper safety protocols must be followed during handling. This product is intended for research purposes only in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZIZWCIONHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. A common approach might start with the formation of the benzoxazole core, followed by the introduction of the piperazine ring. The thiadiazole group is then attached using condensation reactions, and finally, the methoxymethyl group is introduced through alkylation reactions.

Industrial Production Methods

In an industrial setting, the compound would be synthesized in bulk using optimized reaction conditions. This involves ensuring high yield and purity through careful control of reaction parameters like temperature, solvent choice, and catalysts. Process optimization might also include the use of flow chemistry techniques to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

  • Reduction: : Reduction can target the nitro groups within the structure if present, yielding amines.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halides for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides and sulfones from the thiadiazole ring.

  • Reduction: : Amines from nitro groups.

  • Substitution: : Varied derivatives depending on the substituent and conditions.

科学的研究の応用

Chemistry

Biology

Biologically, it is explored for its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural complexity and functional groups.

Medicine

In medicinal chemistry, it is being studied for its potential as a drug candidate, particularly for targeting specific receptors or enzymes involved in diseases like cancer or bacterial infections.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a precursor for creating other complex organic compounds.

作用機序

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole rings can interact with protein active sites, possibly inhibiting their function. The piperazine ring provides flexibility, enhancing binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole Analog
  • Compound : 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2640949-98-8)
  • Key Difference : Benzothiazole replaces benzoxazole, substituting oxygen with sulfur.
  • Impact :
    • Increased molecular weight (347.5 g/mol vs. inferred ~330–340 g/mol for benzoxazole analog) due to sulfur’s higher atomic mass .
    • Enhanced lipophilicity and altered hydrogen-bonding capacity due to sulfur’s lower electronegativity.
Pyrimidine Derivative
  • Compound : 4-(Difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine (CAS 2549029-05-0)
  • Key Difference : Pyrimidine core replaces benzoxazole.
  • Molecular weight 356.39 g/mol due to difluoromethyl and methyl groups .

Substituent Variations on the Thiadiazole Ring

Propan-2-yl Substituent
  • Compound : 2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415571-63-8)
  • Key Difference : Propan-2-yl replaces methoxymethyl on the thiadiazole.
  • Impact :
    • Lower molecular weight (329.4 g/mol ) due to the absence of oxygen in the substituent .
    • Reduced solubility compared to the methoxymethyl analog.
Methylsulfanyl Pyrimidine Derivative
  • Compound : 4-(Difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS 2640944-37-0)
  • Key Difference : Methylsulfanyl group on pyrimidine core.

Physicochemical and Pharmacokinetic Implications

Compound Core Structure Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Property Differences
Target Benzoxazole Compound (Inferred) Benzoxazole Methoxymethyl C15H16N5O2S ~330–340 Balanced solubility and π interactions
Benzothiazole Analog Benzothiazole Methoxymethyl C15H17N5OS2 347.5 Higher lipophilicity
Propan-2-yl Derivative Benzoxazole Propan-2-yl C16H14ClFN4O 329.4 Lower solubility
Pyrimidine Derivative Pyrimidine Methoxymethyl C14H18F2N6OS 356.39 Enhanced metabolic stability

生物活性

The compound 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a complex organic molecule that integrates both thiadiazole and benzoxazole moieties. Its biological activity has garnered interest in medicinal chemistry due to the potential therapeutic applications of its structural components.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Benzoxazole Ring : Often associated with neuroprotective and antioxidant activities.
  • Piperazine Linkage : Enhances solubility and bioavailability, making it a favorable structure in drug design.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains such as Bacillus anthracis and Bacillus cereus, while exhibiting moderate activity against Staphylococcus aureus and Escherichia coli . The incorporation of methoxymethyl groups may enhance these effects by improving lipophilicity and membrane penetration.

Anticancer Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has been linked to:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that similar thiadiazole compounds inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis .
  • Mechanisms of Action : Potential mechanisms include inhibition of key kinases involved in tumorigenesis and induction of apoptosis in cancer cells . The compound's structure allows it to interact with various biological targets, enhancing its anticancer potential.

Case Studies

A review of literature highlights several case studies where thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines:

  • HCT116 (Colorectal Cancer) : Compounds showed GI50 values ranging from 0.74 to 10.0 µg/mL.
  • MCF-7 (Breast Cancer) : Some derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

Data Tables

Biological Activity Cell Line/Organism Effectiveness (GI50/IC50)
AntibacterialBacillus anthracisModerate
AnticancerHCT1160.74 - 10.0 µg/mL
AnticancerMCF-7< Doxorubicin

The dual functionality of the compound allows it to engage multiple pathways:

  • Interaction with enzymes involved in inflammation and cancer cell proliferation.
  • Potential inhibition of carbonic anhydrase and phosphodiesterase activities, which are critical in tumor growth regulation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modulated to improve yield?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example, coupling a benzoxazole-piperazine intermediate with a functionalized 1,2,4-thiadiazole moiety under nucleophilic substitution conditions. Key steps include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SNAr (nucleophilic aromatic substitution) at the thiadiazole C-5 position .
  • Catalysts: Copper(I) iodide or Pd-based catalysts may improve coupling efficiency between piperazine and thiadiazole rings .
  • Temperature control: Reactions often proceed at 80–100°C for 12–24 hours to maximize yield while minimizing byproducts .
    Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for purification.

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Methodological Answer:
  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the benzoxazole and thiadiazole rings. For example, the methoxymethyl group on the thiadiazole appears as a singlet (~δ 3.4 ppm for OCH₃ and δ 4.6 ppm for CH₂) .
  • IR spectroscopy: Stretching frequencies for C=N (benzoxazole, ~1600 cm⁻¹) and C-S (thiadiazole, ~680 cm⁻¹) validate core structures .
  • Elemental analysis: Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities requiring repurification .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer:
  • Target selection: Prioritize enzymes/receptors with known interactions with benzoxazole (e.g., GABA receptors) or thiadiazole (e.g., carbonic anhydrase) .
  • Assay design: Use fluorescence-based enzymatic inhibition assays (e.g., IC₅₀ determination) at 10–100 µM concentrations. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data interpretation: Activity <50% inhibition at 100 µM suggests structural optimization is needed, such as modifying the methoxymethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer:
  • Docking refinement: Use flexible docking (e.g., AutoDock Vina) to account for protein backbone mobility. Compare results with MD simulations (10–100 ns) to assess binding pose stability .
  • Experimental validation: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KD, ΔH). Discrepancies >1 log unit suggest inadequate force field parameters in docking .
  • Case study: In , docking poses of analogous compounds showed false positives due to inadequate solvation effects; experimental validation corrected these .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Variable substituents: Synthesize analogs with:
  • Alternative substituents on the thiadiazole (e.g., ethyl vs. methoxymethyl) .
  • Piperazine replacements (e.g., homopiperazine) to assess ring size impact .
  • Pharmacophore mapping: Overlay active/inactive analogs using software like Schrödinger Phase to identify critical H-bond acceptors (e.g., benzoxazole O) and hydrophobic regions .
  • Data integration: Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental and computational approaches address low solubility in pharmacological assays?

  • Methodological Answer:
  • Solubility enhancement:
  • Co-solvents: Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters on the methoxymethyl group) .
  • Computational prediction: LogP values >3.5 (calculated via MarvinSketch) indicate poor solubility; prioritize analogs with LogP 2–3.5 .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Methodological Answer:
  • Byproduct identification: Use LC-MS/MS to detect dimers (e.g., piperazine cross-linking) or oxidized thiadiazole derivatives .
  • Process optimization:
  • Temperature control: Lower reaction temperatures (60–80°C) reduce dimerization .
  • Protecting groups: Temporarily protect the benzoxazole NH with Boc to prevent unwanted nucleophilic attacks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。